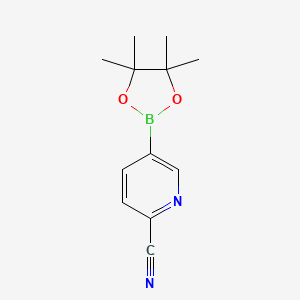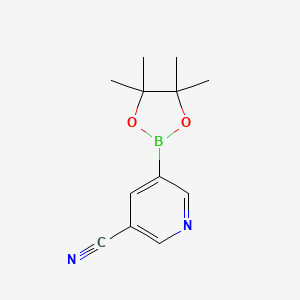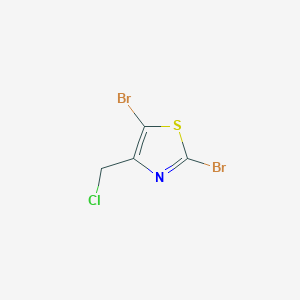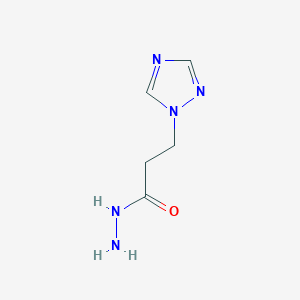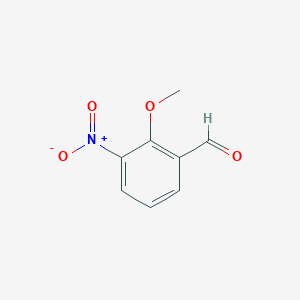
2-Methoxy-3-nitrobenzaldehyde
Vue d'ensemble
Description
2-Methoxy-3-nitrobenzaldehyde is a chemical compound that undergoes a 1,4-diaza bicyclo [2.2.2]octane-catalyzed reaction with methyl vinyl ketone (MVK) to afford normal Baylis-Hillman adduct, the MVK dimer, and a pair of diastereomeric bis - (MVK)Baylis-Hillman adducts .
Synthesis Analysis
Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . A specific synthesis method for 3-Methoxy-2-nitrobenzaldehyde involves a reaction with pyridinium chlorochromate in dichloromethane at 20°C for 2 hours .Chemical Reactions Analysis
This compound undergoes a 1,4-diaza bicyclo [2.2.2]octane-catalyzed reaction with methyl vinyl ketone (MVK) to afford normal Baylis-Hillman adduct, the MVK dimer, and a pair of diastereomeric bis - (MVK)Baylis-Hillman adducts .Physical And Chemical Properties Analysis
2-Methoxy-3-nitrobenzaldehyde appears as a crystalline powder with a melting point between 97°C to 103°C .Applications De Recherche Scientifique
Synthesis and Derivative Formation
2-Methoxy-3-nitrobenzaldehyde and its derivatives have been explored in various synthesis processes. One study describes a facile synthesis method to create derivatives like 10-methoxy-4.8-dinitro-6H-benzo[2,3-c]chromen-6-one, highlighting its potential in developing novel compounds with antibacterial activity (Havaldar, Bhise, & Burudkar, 2004). Similarly, the formation of 4-Methoxy-N-(2-nitrobenzylidene)aniline demonstrates the chemical's role in creating new molecular structures (Ren & Jian, 2008).
Photocatalysis and Oxidation Studies
2-Methoxy-3-nitrobenzaldehyde has been used in photocatalysis and oxidation studies. For instance, its role in the photocatalytic oxidation of benzyl alcohol derivatives using a TiO2/Cu(II)/solar simulated radiation system was examined, indicating its potential in environmental applications (Marotta et al., 2013).
Structural and Vibrational Studies
The compound's utility in structural and vibrational analysis is notable. Studies have used density functional theory to investigate the structural conformations and vibrational spectra of derivatives like 2-hydroxy-3-methoxy-5-nitrobenzaldehyde, providing insights into molecular behavior (Krishnakumar & Balachandran, 2006).
Safety And Hazards
Propriétés
IUPAC Name |
2-methoxy-3-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-8-6(5-10)3-2-4-7(8)9(11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKQPKLNAOFUBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40555569 | |
| Record name | 2-Methoxy-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-nitrobenzaldehyde | |
CAS RN |
22065-49-2 | |
| Record name | 2-Methoxy-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


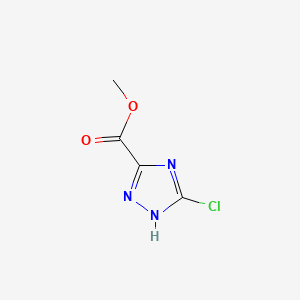


![[3-(3-Aminopropoxy)phenyl]methanol](/img/structure/B1367677.png)
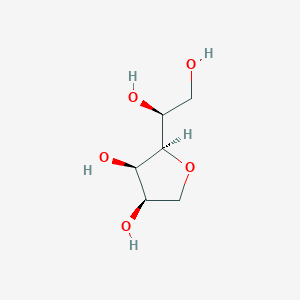
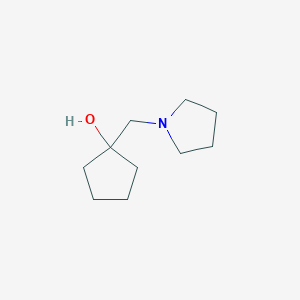

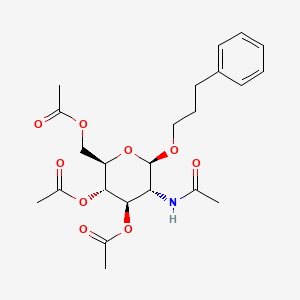
![Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1367711.png)
